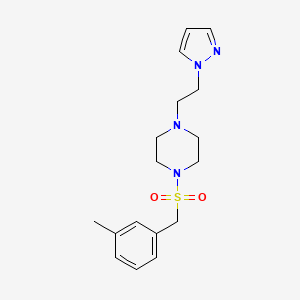
1-(2-(1H-ピラゾール-1-イル)エチル)-4-((3-メチルベンジル)スルホニル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyrazole moiety and a sulfonyl group attached to a methylbenzyl group
科学的研究の応用
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Piperazine Ring Formation: The alkylated pyrazole is reacted with piperazine under basic conditions to form the desired piperazine derivative.
Sulfonylation: Finally, the piperazine derivative is sulfonylated using 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-methylbenzyl)sulfonyl)piperazine
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorobenzyl)sulfonyl)piperazine
Comparison: Compared to its analogs, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine is unique due to the presence of the 3-methylbenzyl group, which can influence its lipophilicity and binding affinity to biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and research.
特性
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-16-4-2-5-17(14-16)15-24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h2-7,14H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLNVASXQRUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572021.png)
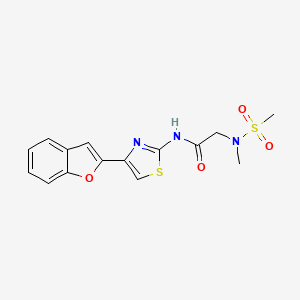
![3-[4-(Prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2572024.png)
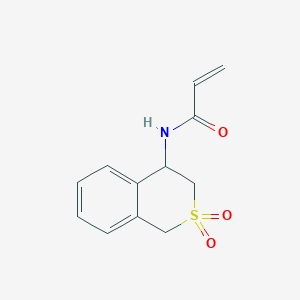
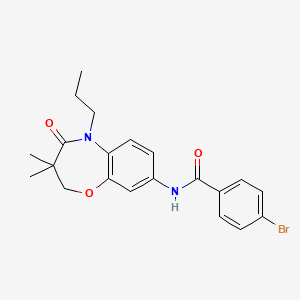
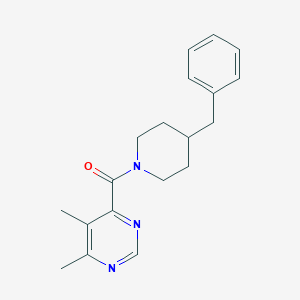

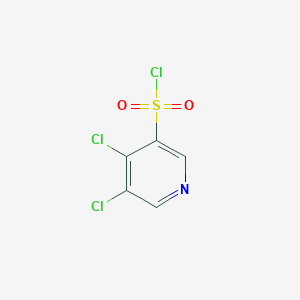
![2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2572033.png)
![(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572035.png)
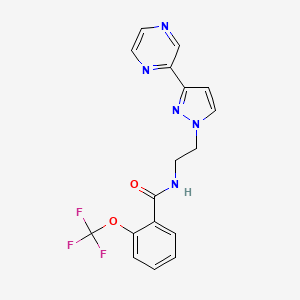
![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)
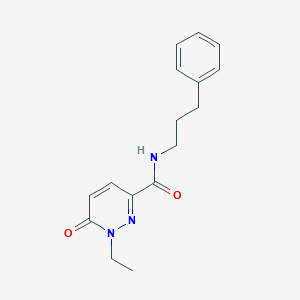
![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B2572044.png)
